2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-Ditert-butylphenol with a selenium-containing reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key factors include the selection of appropriate reaction vessels, temperature control, and purification techniques to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selanyl group to selenol.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields selenoxide derivatives, while substitution reactions can produce various alkylated or acylated phenolic compounds .
Wissenschaftliche Forschungsanwendungen
2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol involves its interaction with molecular targets and pathways. The selanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)disulfanylphenol: Contains a disulfide group instead of a selanyl group.
2,4-Ditert-butyl-6-methylphenol: Lacks the selanyl and additional tert-butyl groups.
Uniqueness
The presence of the selanyl group in 2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol imparts unique chemical reactivity and potential biological activities that are not observed in its analogs. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
244010-58-0 |
---|---|
Molekularformel |
C28H42O2Se |
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol |
InChI |
InChI=1S/C28H42O2Se/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI-Schlüssel |
RFZQQXVTMUBVNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Se]C2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.